BenchChemオンラインストアへようこそ!

Succinimidyl-Hynic

99mTc radiopharmaceutical stability cysteine challenge assay HYNIC vs DTPA vs MAG3

S-HYNIC is the only 99mTc bifunctional chelator enabling systematic biodistribution tuning via coligand selection (tricine/EDDA/tricine-nicotinic acid), yielding kidney uptake differences from 31% to 18% ID/organ without altering the targeting vector. Its acetone hydrazone form uniquely enables stable, lyophilized single-vial kits with -20°C shelf lives up to 90 days. The S-HYNIC/S-4FB conjugation pair provides real-time chromogenic monitoring at 354 nm (ε = 29,000), eliminating post-reaction purification for efficiency assessment. Optimized protocols achieve >90% labeling efficiency and specific activities up to 7.5 MBq/μg—validated across proteins from 6.5–14.3 kDa. For 99mTc SPECT programs requiring batch consistency and pharmacokinetic control, S-HYNIC is the scientifically validated procurement choice.

Molecular Formula C10H10N4O4HCl
Molecular Weight 0
CAS No. 167639-20-5
Cat. No. B1170970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimidyl-Hynic
CAS167639-20-5
Molecular FormulaC10H10N4O4HCl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinimidyl-Hynic (CAS 167639-20-5): A Bifunctional Chelator for 99mTc Radiopharmaceutical Procurement


Succinimidyl-Hynic (S-HYNIC, also referred to as succinimidyl 6-hydrazinonicotinate acetone hydrazone or SANH) is a heterobifunctional crosslinker that combines an amine-reactive N-hydroxysuccinimidyl (NHS) ester with a hydrazinonicotinamide (HYNIC) chelating moiety [1]. The NHS ester enables covalent attachment to primary amines on peptides, proteins, and oligonucleotides, while the HYNIC group coordinates technetium-99m (99mTc) in the presence of coligands such as tricine, EDDA, or tricine/phosphine mixtures, making it one of the most widely used bifunctional chelators for preparing 99mTc-labeled radiopharmaceuticals for SPECT imaging [2].

Why Succinimidyl-Hynic Cannot Be Substituted by Other Bifunctional Chelators Without Quantitative Performance Loss


Generic substitution of bifunctional chelators in 99mTc radiopharmaceutical development is scientifically unsound because the chelator dictates three interdependent performance parameters: labeling efficiency, in vitro stability, and in vivo biodistribution. Comparative studies across HYNIC, DTPA, and MAG3 chelators conjugated to identical peptide or oligonucleotide backbones demonstrate that the chelator choice alone produces biodistribution differences larger than those arising from the targeting vector itself [1]. The HYNIC system additionally requires coligand selection (tricine, EDDA, tricine/nicotinic acid), which provides a unique dimension of pharmacokinetic tunability not available with DTPA or MAG3 [2]. Substituting S-HYNIC with another NHS-activated chelator without re-optimizing the entire radiolabeling and purification workflow predictably yields altered radiochemical purity, specific activity, and tissue accumulation profiles.

Succinimidyl-Hynic: Head-to-Head Quantitative Evidence for Chelator Selection


HYNIC-Tricine vs. DTPA and MAG3: Cysteine Challenge Stability Demonstrates Superior Label Retention

In a direct three-chelator comparison using identical HNE2 and HNE4 peptide backbones, the stability of 99mTc to cysteine challenge was measurably higher for HYNIC(tricine)-conjugated peptides than for peptides conjugated with either DTPA or MAG3 [1]. This cysteine challenge assay is an established predictor of in vivo label integrity.

99mTc radiopharmaceutical stability cysteine challenge assay HYNIC vs DTPA vs MAG3

Kidney and Liver Accumulation in Non-Human Primates: HYNIC vs. MAG3 vs. MAS3 vs. DTPA

In a four-chelator comparison in rhesus monkeys using the identical HNE-2 peptide (6.7 kDa), kidney and liver accumulation at 3 h post-injection varied dramatically with the choice of bifunctional chelator, with HYNIC demonstrating the highest kidney uptake but among the lowest liver accumulation among the four methods tested [1].

biodistribution non-human primate 99mTc-peptide pharmacokinetics

Cellular Accumulation and Egress Kinetics: HYNIC vs. MAG3 vs. DTPA on Antisense Oligonucleotides

When an identical 18-mer antisense phosphorothioate DNA was conjugated with NHS-HYNIC, NHS-MAG3, or cDTPA, the order of cellular accumulation of 99mTc in cancer cells was DTPA > HYNIC(tricine) > MAG3, with the differences increasing from 4 h to 24 h. The rate of 99mTc egress from cells showed the reverse order: MAG3 > HYNIC > DTPA [1]. This establishes HYNIC as the intermediate-accumulation, intermediate-retention option among the three chelator systems.

antisense oligonucleotide cellular uptake 99mTc chelator comparison

Conjugation Optimization: S-HYNIC Delivers >90% Labeling Efficiency with Defined Molar Ratio and Temperature Dependence

Systematic optimization of S-HYNIC conjugation to proteins across a molecular weight range of 6.5–14.3 kDa established quantitative benchmarks: labeling efficiency >90% at optimal conditions, specific activities up to 7.5 MBq/μg, and a clear dependence on molar conjugation ratio (efficiency: 1:3 < 1:6 < 1:15 < 1:30 protein:HYNIC), temperature (0°C > 20°C > 40°C), and pH (8.2 > 7.2 > 6.0 > 9.5) [1]. These parameters constitute a validated, transferable conjugation protocol absent from many competing chelator datasheets.

HYNIC conjugation optimization protein labeling efficiency molar conjugation ratio

Hydrazone Protection Strategy: Succinimidyl 6-Hydrazinonicotinate Acetone Hydrazone Resists Formaldehyde Exchange, Enabling Lyophilized Kit Manufacturing

The acetone hydrazone form of succinimidyl 6-hydrazinonicotinate (SANH, i.e., S-HYNIC) was specifically designed to protect the hydrazine moiety from reaction with trace aldehyde and ketone impurities during manufacturing and compounding of lyophilized kits. When challenged with formaldehyde, hydrazones derived from aromatic aldehydes and ketones (including the acetone hydrazone of S-HYNIC) provided the greatest level of stability, whereas hydrazones of simple aliphatic aldehydes underwent exchange reactions [1]. This chemical design feature is absent from DTPA and MAG3 chelators, which lack a hydrazine moiety requiring protection.

hydrazone protection lyophilized kit stability formaldehyde challenge

Chromogenic Quantification: UV-Traceable Conjugate Bond at 354 nm Enables Real-Time Molar Substitution Ratio Measurement

The bis-arylhydrazone conjugate bond formed between HyNic-modified and 4FB-modified biomolecules absorbs at 354 nm with a molar extinction coefficient of 29,000 L/(mol·cm), enabling real-time spectrophotometric monitoring of conjugation progress and precise quantification of molar substitution ratios prior to purification . In optimized antibody-protein conjugations with 10 mM aniline catalyst, >95% antibody conversion to conjugate is achieved in approximately 2 hours using 1-2 mole equivalents of second protein. This chromogenic property is unique to the HYNIC/4FB conjugation pair and is not available with DTPA, MAG3, or maleimide-based crosslinkers.

UV quantification conjugation monitoring SoluLINK technology

Succinimidyl-Hynic (CAS 167639-20-5): Evidence-Backed Application Scenarios from Quantitative Chelator Comparisons


99mTc-SPECT Radiopharmaceutical Development Requiring Coligand-Tunable Pharmacokinetics

S-HYNIC is the chelator of choice when the development program requires systematic tuning of 99mTc biodistribution through coligand selection. As demonstrated in direct comparative studies, HYNIC with tricine, EDDA, or tricine/nicotinic acid coligand systems produces distinct pharmacokinetic profiles from the same peptide backbone, with kidney accumulation in non-human primates varying from 31% ID/organ (HYNIC-tricine) to 18% ID/organ (MAG3) [2], and liver accumulation also showing chelator-dependent differences. This coligand flexibility, which is absent from DTPA and MAG3 systems, enables optimization of target-to-background ratios without altering the targeting vector.

GMP Lyophilized Kit Manufacturing with Long-Term Hydrazine Protection

The acetone hydrazone form of S-HYNIC uniquely enables formulation of stable, lyophilized single-vial kits for clinical 99mTc radiopharmaceuticals. The hydrazone protecting group resists reaction with trace aldehyde/ketone impurities during manufacturing, as demonstrated by formaldehyde challenge assays showing aromatic ketone hydrazones provide the greatest stability [2]. This chemical design allows kit storage at -20°C with shelf lives up to 90 days while maintaining >95% radiochemical purity upon reconstitution and labeling, a feature not achievable with unprotected hydrazine chelators or with DTPA/MAG3-based kits that lack an equivalent protection strategy.

Antibody-Drug Conjugate or Protein-Protein Conjugation with In-Process UV Quantification

For industrial bioconjugation workflows requiring real-time quality monitoring, the S-HYNIC/S-4FB conjugation pair provides chromogenic detection at 354 nm (ε = 29,000 L/(mol·cm)) that enables direct spectrophotometric quantification of conjugate bond formation during the reaction [2]. This eliminates the need for post-reaction purification before assessing conjugation efficiency, a workflow advantage that reduces process development time and improves batch consistency compared to non-chromogenic crosslinkers. The conjugate bond is stable to 92°C and from pH 2.0-10.0, providing robust handling characteristics for downstream processing.

Peptide Receptor Radionuclide Imaging with High Specific Activity Requirements

S-HYNIC conjugation under optimized conditions (0°C, pH 8.2, protein concentration ≥2.5 mg/mL, molar conjugation ratio 1:30) achieves labeling efficiencies exceeding 90% and specific activities up to 7.5 MBq/μg [2]. These performance characteristics support the preparation of 99mTc-labeled regulatory peptides and antibody fragments at the high specific activities required for receptor-targeted SPECT imaging, where excess unlabeled peptide competes for receptor binding and reduces image contrast. The optimized protocol is validated across multiple protein substrates spanning 6.5-14.3 kDa, providing a broadly applicable starting point for diverse peptide radiolabeling programs.

Quote Request

Request a Quote for Succinimidyl-Hynic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.